molecular formula C12H23NO3S B7592928 N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide

N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide

Cat. No. B7592928
M. Wt: 261.38 g/mol
InChI Key: ULCYKFUJACDGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide is a chemical compound that has gained significant attention in scientific research. It is a spirocyclic compound that has been synthesized using various methods. This compound has shown potential in various scientific research applications, including as a modulator of ion channels and as a potential therapeutic agent for various diseases.4]octan-1-yl)-N-methylmethanesulfonamide.

Mechanism of Action

The mechanism of action of N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide is not fully understood. However, it has been reported to modulate ion channels, including the voltage-gated sodium channel Nav1.7. This channel is involved in the transmission of pain signals, and modulation of this channel by N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide may contribute to its potential as a therapeutic agent for pain management.
Biochemical and Physiological Effects:
N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide has been reported to have various biochemical and physiological effects. It has been reported to modulate ion channels, including the voltage-gated sodium channel Nav1.7. This modulation may contribute to its potential as a therapeutic agent for pain management. Additionally, this compound has shown potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Advantages and Limitations for Lab Experiments

N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide has several advantages for lab experiments. It is a stable compound that can be synthesized using various methods. This compound has shown potential in various scientific research applications, including as a modulator of ion channels and as a potential therapeutic agent for various diseases. However, there are limitations to using this compound in lab experiments. The mechanism of action of this compound is not fully understood, and further research is needed to fully elucidate its potential as a therapeutic agent.

Future Directions

There are several future directions for research on N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide. One direction is to further elucidate the mechanism of action of this compound. This will provide a better understanding of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to determine the potential side effects of this compound and its safety for use in humans. Finally, further research is needed to determine the potential for this compound to be used in combination with other therapeutic agents for enhanced efficacy.

Synthesis Methods

There are various methods of synthesizing N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide. One method involves the reaction of 1,3-dioxolane with N-methylmethanesulfonamide in the presence of a base. Another method involves the reaction of 1,3-dioxolane with N-methylmethanesulfonamide in the presence of a Lewis acid. Both methods have been reported to yield high purity N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide.

Scientific Research Applications

N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide has shown potential in various scientific research applications. It has been reported to be a modulator of ion channels, including the voltage-gated sodium channel Nav1.7. This channel is involved in the transmission of pain signals, and N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide has shown potential as a therapeutic agent for pain management. Additionally, this compound has shown potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

properties

IUPAC Name

N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3S/c1-4-16-11-9-10(13(2)17(3,14)15)12(11)7-5-6-8-12/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCYKFUJACDGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCCC2)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.